molecular formula C7H5NS B1283051 3-Sulfanylbenzonitrile CAS No. 54435-88-0

3-Sulfanylbenzonitrile

Cat. No.: B1283051
CAS No.: 54435-88-0
M. Wt: 135.19 g/mol
InChI Key: QXUOTIAFDYTLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfanylbenzonitrile, also known as this compound or 3-sulfanyl-benzonitrile, is an organic compound that is used in a variety of applications. It has a molecular formula of C7H5NS and a molecular weight of 135.19 g/mol. This compound is a yellow crystalline solid that is soluble in organic solvents. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, this compound is used in the synthesis of a variety of organosulfur compounds and as a reagent in organic synthesis.

Scientific Research Applications

1. Monolayer Orientation in Electrochemistry

3-Sulfanylbenzonitrile (SBN) has been utilized in studying the orientation of self-assembled monolayers (SAMs) under electrochemical potential, which is crucial in sensor and molecular electronics applications. The research by Keeler and Russell (2019) explored how the orientation of SAMs changes reversibly with potential, impacting sensitivity and electron transfer in these applications (Keeler & Russell, 2019).

2. Novel Umpolung Reagent in Organic Synthesis

Geng et al. (2018) described the use of this compound in the synthesis of 2-acyl-3-aminoindoles, employing NaHS·nH2O as a novel umpolung reagent for the first time in organic synthesis. This process is significant for constructing complex organic compounds (Geng et al., 2018).

3. Inhibiting H2S-producing Enzymes

In the realm of biochemistry, Hanaoka et al. (2017) reported on the discovery of potent inhibitors for the H2S-producing enzyme 3-Mercaptopyruvate Sulfurtransferase (3MST), where this compound derivatives played a critical role. These inhibitors offer potential therapeutic applications in regulating physiological processes mediated by hydrogen sulfide (Hanaoka et al., 2017).

Properties

IUPAC Name

3-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUOTIAFDYTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564149
Record name 3-Sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54435-88-0
Record name 3-Sulfanylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-sulfanylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The required 3-Mercapto-benzonitrile is prepared from 3-Cyano-benzenesulfonyl chloride following the procedure for the preparation of 3-Mercaptobenzoic acid described in Journal of Heterocyclic Chemistry (1982), 19(4), 961-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Sulfanylbenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Sulfanylbenzonitrile
Reactant of Route 3
3-Sulfanylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Sulfanylbenzonitrile
Reactant of Route 5
3-Sulfanylbenzonitrile
Reactant of Route 6
3-Sulfanylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.